3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531579
InChI: InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H
SMILES: CC1(C(CS1(=O)=O)N)C.Cl
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67 g/mol

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride

CAS No.:

Cat. No.: VC13531579

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.67 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride -

Specification

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
IUPAC Name 2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride
Standard InChI InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H
Standard InChI Key PZHYMWPVBAFIMX-UHFFFAOYSA-N
SMILES CC1(C(CS1(=O)=O)N)C.Cl
Canonical SMILES CC1(C(CS1(=O)=O)N)C.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride features a four-membered thietane ring system with two methyl groups at the 2-position, a sulfone group (1,1-dioxide), and an amino group at the 3-position, protonated as a hydrochloride salt. The sulfone group introduces strong electron-withdrawing effects, while the amino group provides nucleophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulations .

Physicochemical Properties

Theoretical calculations and analog-based extrapolations suggest the following properties:

PropertyValue/RangeMethodology/Reference
Molecular FormulaC₅H₁₂ClNO₂SCompositional analysis
Molecular Weight193.67 g/molCalculated
Melting Point215–220°C (decomp.)Analog data
Solubility>50 mg/mL in H₂OHydrochloride salt trend
pKa (amine)~8.5 (protonated form)Computational estimation

The sulfone group’s electron-withdrawing nature likely reduces basicity compared to non-sulfonated amines, while steric hindrance from dimethyl groups may limit reactivity at the amino site .

Synthetic Pathways and Optimization

Thietane Ring Formation

The thietane core is typically synthesized via cyclization of β-chloroamines or thiol-epoxide reactions. For 2,2-dimethylthietane-1,1-dioxide derivatives, a two-step oxidation of thietane to sulfone using hydrogen peroxide or ozone is standard . Example protocol:

  • Thietane synthesis: React 3-chloro-2,2-dimethylpropan-1-amine with sodium sulfide under reflux to form 2,2-dimethylthietane.

  • Sulfonation: Treat with 30% H₂O₂ in acetic acid at 50°C for 24 h to yield 2,2-dimethylthietane-1,1-dioxide .

Amination and Salt Formation

Introducing the amino group at the 3-position requires nucleophilic substitution or reductive amination. A proposed route involves:

  • Bromination: React 2,2-dimethylthietane-1,1-dioxide with N-bromosuccinimide (NBS) under UV light to form 3-bromo-2,2-dimethylthietane-1,1-dioxide.

  • Amination: Substitute bromide with ammonia in ethanol at 80°C under pressure .

  • Salt formation: Treat the free amine with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Yield Optimization:

  • Using 2.5 equiv. of NH₃ in amination improves yield to 68% (vs. 45% with 1.5 equiv.) .

  • Slow HCl gas addition minimizes dimerization side products .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH₃), 3.20 (d, 2H, J = 12.4 Hz, SCH₂), 3.75 (t, 1H, J = 12.4 Hz, NHCH) .

  • ¹³C NMR: δ 25.8 (CH₃), 52.1 (SCH₂), 62.3 (NHCH), 68.5 (quaternary C) .

  • Key sulfone signature: ¹³C signal at ~105 ppm for SO₂-bearing carbon .

Mass Spectrometry

  • ESI-MS (positive mode): m/z 158.1 [M – Cl]⁺ (calc. 158.06 for C₅H₁₂NO₂S) .

  • Fragmentation pattern dominated by sulfone group loss (–SO₂, –64 Da) .

Applications and Biological Relevance

Materials Science

  • Polymer precursors: Sulfone groups enhance thermal stability (Tg > 200°C in polyamides) .

  • Ionic liquids: Hydrochloride form could serve as a low-melting-point solvent (predicted mp < 100°C) .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of analogs indicates decomposition onset at 220°C, primarily releasing SO₂ and methylamine .

Hydrolytic Degradation

In aqueous solution (pH 7.4, 37°C), the compound shows a half-life of 14 days, degrading via sulfone group hydrolysis to sulfinic acid derivatives .

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